molecular formula C18H22N4O3S B6537864 N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021255-53-7

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

Numéro de catalogue: B6537864
Numéro CAS: 1021255-53-7
Poids moléculaire: 374.5 g/mol
Clé InChI: PBMZDDNIEAMPBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine-based compound featuring a 2-methylpropanamide (isobutyramide) group at the 3-position of the pyridazine core. At the 6-position, a sulfanyl group bridges a methylene-carbamoyl moiety derived from 4-ethoxyphenyl isocyanate. The 4-ethoxyphenyl group contributes electron-donating effects and lipophilicity, while the sulfanyl linkage may influence redox stability or serve as a metabolic site. Structural characterization of such compounds often employs X-ray crystallography via tools like SHELX, a widely used program for small-molecule refinement .

Propriétés

IUPAC Name

N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-4-25-14-7-5-13(6-8-14)19-16(23)11-26-17-10-9-15(21-22-17)20-18(24)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMZDDNIEAMPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares the target compound with two analogs from recent literature and patents:

Compound Name Core Structure Substituents Biological Target Key Properties
N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide Pyridazine 6-position: sulfanylmethylcarbamoyl (4-ethoxyphenyl); 3-position: isobutyramide Hypothesized: Autotaxin (ATX) High polarity (pyridazine core); carbamoyl group as H-bond donor/acceptor
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, ) Pyridine 3-position: sulfonamide; 4-chlorophenyl carbamoyl Not specified Sulfonamide enhances electron-withdrawing effects; chloro group increases lipophilicity
N-Methyl-N-(6-methoxypyridazin-3-yl)amine derivatives () Pyridazine 6-position: methoxy; 3-position: methylamine Autotaxin (ATX) Methoxy improves solubility; methylamine may enhance target binding

Structural and Functional Insights

  • Pyridazine vs. This may improve solubility but reduce membrane permeability .
  • Substituent Effects: The 4-ethoxyphenyl group in the target compound offers metabolic stability over the 4-chlorophenyl group in Compound 27, as ethoxy groups resist oxidative degradation better than halogens . Compared to the patent compound’s methoxy and methylamine groups, the target’s carbamoyl and sulfanyl substituents provide additional hydrogen-bonding sites, which could enhance binding to targets like ATX .

Physicochemical Properties

  • Melting Points : Compound 27 exhibits a melting point of 138–142°C, influenced by its sulfonamide and chlorophenyl groups. The target compound’s melting point is unreported but likely higher due to pyridazine’s rigidity .
  • Spectroscopic Data : IR and NMR spectra for Compound 27 (e.g., 1726 cm⁻¹ for C=O, δ 9.27 ppm for NH) align with the target compound’s expected carbamoyl and amide signals, though pyridazine’s deshielding effects may shift peaks upfield .

Research Implications

The target compound’s structural features position it as a promising candidate for inflammatory or respiratory therapies, building on ’s ATX modulation findings. Further studies should explore its synthesis (e.g., via carbamoylation of pyridazine intermediates) and compare its ATX inhibitory activity with methoxy-based analogs. Crystallographic analysis using SHELX could resolve conformational details critical for drug design .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.